molecular formula C17H16N4O4 B1580757 C.I. Pigment Yellow 1 CAS No. 2512-29-0

C.I. Pigment Yellow 1

Cat. No. B1580757
CAS RN: 2512-29-0
M. Wt: 340.33 g/mol
InChI Key: MFYSUUPKMDJYPF-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 1, also known as Arylide Yellow or Hansa Yellow, is a member of the monazo pigment class. It is a yellow powder with a molecular weight of 340.33 and a molecular formula of C17H16O4N4 . It has different particle sizes (8-30m2/g), reducing the particle size can make it more transparent; improved color strength, but reduce light and solvent resistance .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 1 has a specific gravity between 1.25 and 1.45, a bulk volume between 4.0 and 4.5 l/kg, and an average particle size between 100 and 200 nanometers . It has good light fastness, heat resistance of 140°C, and resistance to water, oil, acid, alkali, and alcohol .

Scientific Research Applications

Phytochrome Photoreactivity in Nostoc muscorum

Phycochrome c, a photochromic pigment from the blue-green alga Nostoc muscorum, exhibits reversible photoconversion between different spectral forms. The study found that green and yellow light effectively restores absorbance at 650 nm, indicating a potential role of C.I. Pigment Yellow 1 in these light-mediated processes (Björn & Björn, 1978).

Crystal Structure Analysis

Structure of C.I. Pigment Yellow 12

The paper presents the first single crystal determination of a disazoacetoacetanilide pigment, specifically C.I. Pigment Yellow 12. This research is significant for understanding the structural characteristics of yellow pigments, which may include insights relevant to C.I. Pigment Yellow 1 (Barrow et al., 2000).

Pigment Coloration and Synthesis

(Ca2+, V5+) Co-doped Y2Ti2O7 Yellow Pigment

This study explores the synthesis of (Ca2+, V5+) co-doped Y2Ti2O7 yellow pigments, discussing the influence of synthesis parameters on pigment coloration, which ranges from yellow to deep orange. The insights might be applicable to the study or application of C.I. Pigment Yellow 1 (Pailhé, Gaudon & Demourgues, 2009).

Pigment Applications in Agriculture and Food

Carotenoid Metabolism in Horticultural Crops

Carotenoids are pigments that impart yellow, orange, and red colors to many horticultural crops, significantly impacting their visual appeal and nutritional value. While not directly related to C.I. Pigment Yellow 1, the study's findings on carotenoid metabolism and regulation could provide a broader context for pigment applications in agriculture and food industries (Yuan et al., 2015).

Pigment Synthesis and Structural Analysis

Synergistic Pigments of Disazo Yellow Type

The study focuses on synergistic pigments of the disazoacetoacetanilide yellow type, which includes an analysis of C.I. Pigment Yellow variants. The research offers insights into the synergistic effects and structural properties of these pigments, potentially enriching the understanding of C.I. Pigment Yellow 1 (Shenmin, Dong-zhi & Shengwu, 1992).

properties

IUPAC Name

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSUUPKMDJYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041735
Record name C.I. Pigment Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hansa yellow

CAS RN

2512-29-0
Record name Light yellow
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2512-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Yellow 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pigment yellow 1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Pigment Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIGMENT YELLOW 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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